N-(1,4-dioxan-2-ylmethyl)-N-methyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
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Overview
Description
N-(1,4-dioxan-2-ylmethyl)-N-methyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex organic compound with a unique structure that includes a dioxane ring, a pyrrolidine ring, and an oxadiazolo-pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxan-2-ylmethyl)-N-methyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine typically involves multiple steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the reaction of ethylene glycol with formaldehyde under acidic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via the cyclization of 1,4-diaminobutane.
Construction of the Oxadiazolo-Pyrazine Core: This core structure can be formed through the reaction of hydrazine with a suitable dicarbonyl compound, followed by cyclization.
Final Coupling Reaction: The final step involves coupling the dioxane and pyrrolidine rings with the oxadiazolo-pyrazine core using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can occur at the oxadiazolo-pyrazine core using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dioxane ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted dioxane derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: It can be incorporated into polymer matrices to improve their mechanical and thermal properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Drug Development: It can be explored as a lead compound for the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Cancer Research: It can be investigated for its potential anticancer activity, particularly in targeting specific cancer cell pathways.
Industry
Chemical Sensors: The compound can be used in the development of chemical sensors for detecting specific analytes.
Coatings: It can be used in the formulation of advanced coatings with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of N-(1,4-dioxan-2-ylmethyl)-N-methyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. In the case of receptor interaction, it can modulate receptor activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,4-dioxan-2-ylmethyl)-N-methyl-6-(4-thiomorpholinyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- N-(1,4-dioxan-2-ylmethyl)-N-methyl-6-(4-piperidinyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Uniqueness
N-(1,4-dioxan-2-ylmethyl)-N-methyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-N-methyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-19(8-10-9-21-6-7-22-10)13-14(20-4-2-3-5-20)16-12-11(15-13)17-23-18-12/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJSIBNBVRJQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)C2=NC3=NON=C3N=C2N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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